molecular formula C12H15NO2S B103429 (4-Methoxyphenyl)-morpholin-4-ylmethanethione CAS No. 6392-01-4

(4-Methoxyphenyl)-morpholin-4-ylmethanethione

Cat. No. B103429
CAS RN: 6392-01-4
M. Wt: 237.32 g/mol
InChI Key: KJJBWKVNOLDBAY-UHFFFAOYSA-N
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Description

“(4-Methoxyphenyl)-morpholin-4-ylmethanethione” is a chemical compound with the molecular formula C12H15NO2S . It has gained significant interest in the scientific community due to its potential applications in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of “(4-Methoxyphenyl)-morpholin-4-ylmethanethione” is represented by the formula C12H15NO2S . For a more detailed analysis of its structure, you may refer to resources like PubChem .


Physical And Chemical Properties Analysis

The molecular weight of “(4-Methoxyphenyl)-morpholin-4-ylmethanethione” is 237.32 g/mol. More detailed physical and chemical properties may be found in databases like PubChem .

Scientific Research Applications

Organic Synthesis and Catalysis

The compound is utilized in the study of new catalytic protocols for the synthesis of organic compounds. It serves as a potential bioactive compound in the unique preparation of triazole derivatives through Michael addition reactions . These reactions are significant for their green metrics and atom-efficient synthetic protocols, providing access to β-aminocarbonyl derivatives as valuable precursors of bioactive compounds.

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound, such as triazole derivatives, are known to produce a variety of biological effects due to their structural characteristics that facilitate binding with target molecules . This makes them important candidates for the development of new medications and therapeutic agents.

Corrosion Inhibition

4-Methoxyphenyl acrylate derivatives, which are structurally related to the compound , have been studied for their effectiveness as corrosion inhibitors. They show promise in protecting metals like copper from corrosion in various industrial applications.

Liquid Crystal Technology

The compound’s derivatives are also explored in the field of liquid crystal technology. Their structural properties are advantageous for the development of materials with specific light-emitting or modulating capabilities, which are crucial in display technologies.

Photoluminescent Materials

In the synthesis of photoluminescent materials, derivatives of this compound are used to create 1,2-dihydrophosphinines via cycloaddition reactions. These materials have potential applications in creating advanced lighting and display technologies .

Heterocyclic Chemistry

The compound is pivotal in heterocyclic chemistry, where it contributes to the synthesis of nitrogen-containing heterocycles. These heterocycles are versatile in synthetic chemistry and have a wide range of prospective medicinal applications .

Bioactive Compound Synthesis

It is involved in the synthesis of bioactive compounds, particularly in the preparation of β-azolyl ketones. These compounds are efficient components in fungicide, bactericide, and herbicide formulations, contributing to agricultural chemistry .

Advanced Drug Design

Lastly, the compound’s derivatives are integral in advanced drug design, especially in the creation of triazole-containing drugs. These drugs benefit from the metabolic and thermal stability of the triazole unit, which is essential for developing long-lasting and effective pharmaceuticals .

Future Directions

A related compound, Morpholin-4-Ium 4 Methoxyphenyl (Morpholino) Phosphinodithioate, has been studied for its potential as a hydrogen sulfide donor . This suggests that “(4-Methoxyphenyl)-morpholin-4-ylmethanethione” and similar compounds could have interesting applications in future research.

properties

IUPAC Name

(4-methoxyphenyl)-morpholin-4-ylmethanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-14-11-4-2-10(3-5-11)12(16)13-6-8-15-9-7-13/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJBWKVNOLDBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=S)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30981151
Record name (4-Methoxyphenyl)(morpholin-4-yl)methanethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30981151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxyphenyl)-morpholin-4-ylmethanethione

CAS RN

6392-01-4
Record name NSC58869
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58869
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Methoxyphenyl)(morpholin-4-yl)methanethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30981151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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